molecular formula C9H10FNO B13629386 1-(2-Amino-4-fluorophenyl)propan-1-one

1-(2-Amino-4-fluorophenyl)propan-1-one

Cat. No.: B13629386
M. Wt: 167.18 g/mol
InChI Key: IHNIBESHDZOKTB-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorophenyl)propan-1-one is an organic compound with a molecular structure that includes an amino group and a fluorine atom attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluorobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.

Comparison with Similar Compounds

    1-(2-Amino-4-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Amino-4-methylphenyl)propan-1-one: Contains a methyl group instead of fluorine.

    1-(2-Amino-4-bromophenyl)propan-1-one: Bromine atom replaces the fluorine.

Uniqueness: 1-(2-Amino-4-fluorophenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this compound particularly interesting for pharmaceutical and material science applications.

Biological Activity

1-(2-Amino-4-fluorophenyl)propan-1-one is an organic compound notable for its potential applications in medicinal chemistry. It features a propanone backbone with an amino group and a fluorophenyl moiety, specifically at the 2-position of the amino group. This unique structure allows it to interact with various biological targets, making it a valuable compound in drug design and synthesis.

The molecular formula of this compound is C10H12FNO, and it has a molecular weight of approximately 181.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may improve its ability to cross biological membranes, thus potentially increasing its efficacy as a therapeutic agent.

Research indicates that this compound may interact with various enzymes and receptors involved in metabolic pathways. Its interactions are often assessed through binding affinity studies and pharmacological profiling, which help elucidate its potential therapeutic effects. The compound has been explored as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases .

Pharmacological Profiles

The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent. Notably, compounds with similar structural features have demonstrated significant pharmacological activities, suggesting that this compound may exhibit comparable effects.

Synthesis and Application

This compound serves as a versatile building block in organic synthesis. It has been utilized in the development of various bioactive compounds, particularly those aimed at treating conditions related to the central nervous system. The following table summarizes some relevant compounds synthesized using this intermediate:

Compound NameCAS NumberKey Features
1-(4-Fluorophenyl)propan-1-one456-03-1Lacks amino group; used in similar applications.
1-(3-Fluorophenyl)propan-1-one455-67-4Similar structure; different fluorine position.
(4-Fluorophenyl)(p-tolyl)methanone530-46-1Contains additional aromatic ring; unique reactivity.
2-Amino-1-(4-fluorophenyl)propan-1-one80096-51-1Contains an additional amino group; varies in activity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds similar to this compound. For instance, the inclusion of fluorine in certain positions has been shown to enhance the potency of compounds against specific biological targets .

Additionally, research into the pharmacokinetics of analogous compounds suggests that modifications to the amino and fluorine substituents can significantly influence their biological activity, absorption rates, and overall therapeutic effectiveness .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(2-amino-4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H10FNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3

InChI Key

IHNIBESHDZOKTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)N

Origin of Product

United States

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